N-(2,4-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide
Description
N-(2,4-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide is a synthetic phenethylamine derivative characterized by a benzyl group substituted with methoxy groups at the 2- and 4-positions and a phenethylamine moiety bearing a 2-fluorophenyl substituent. The hydrobromide salt form enhances its stability and solubility. Its molecular formula is C17H20FNO2·HBr (MW: 370 g/mol), with a LogP of 3.76, indicating moderate lipophilicity .
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2.BrH/c1-20-15-8-7-14(17(11-15)21-2)12-19-10-9-13-5-3-4-6-16(13)18;/h3-8,11,19H,9-10,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGOCMDGWNCPMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCCC2=CC=CC=C2F)OC.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide typically involves the following steps:
Formation of the Benzylamine Intermediate: This can be achieved by reacting 2,4-dimethoxybenzyl chloride with ammonia or an amine under basic conditions.
Introduction of the Fluorophenyl Group: The benzylamine intermediate is then reacted with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate to form the desired product.
Hydrobromide Salt Formation: The final step involves converting the free base into its hydrobromide salt by reacting it with hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to changes in cellular processes and biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the NBOMe/NBOH structural class, which features an N-benzyl substitution on the phenethylamine core. Below is a detailed comparison with structurally related analogs:
Structural Modifications and Substituent Effects
Key Observations
Hydroxyl or halogen (e.g., 2-fluoro in 25I-NBF HCl) substitutions on the benzyl group modulate metabolic stability and blood-brain barrier penetration .
Phenyl Substitution: The 2-fluorophenyl group in the target compound differs from halogenated (e.g., 4-iodo in 25I-NBOMe) or methoxy-rich (e.g., 2,5-dimethoxy in 24H-NBOMe) analogs. Fluorine’s electronegativity may enhance binding affinity compared to non-halogenated derivatives but reduce potency relative to iodinated analogs . Positional isomerism (2-F vs. 3-F) impacts spatial orientation, affecting receptor engagement .
Pharmacological Implications
- 5-HT2A Receptor Activity : NBOMe derivatives with 2,5-dimethoxy-4-halogen substitutions (e.g., 25I-NBOMe) show the highest 5-HT2A affinity. The target compound’s 2-fluorophenyl group may confer moderate activity, though less than iodinated analogs .
- Toxicity Profile : Substitutions influence metabolic pathways; 2,4-dimethoxy groups may reduce hepatotoxicity compared to 3,4-methylenedioxy analogs (e.g., 25I-NB34MD) .
Physicochemical Properties
Biological Activity
N-(2,4-dimethoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide is a chemical compound that has attracted attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and applications in research.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a dimethoxybenzyl group and a fluorophenyl group, which contribute to its unique biological interactions. The IUPAC name is N-[(2-fluorophenyl)methyl]-2-(4-methoxyphenyl)ethanamine; hydrobromide, with the molecular formula .
| Property | Value |
|---|---|
| Molecular Weight | 368.27 g/mol |
| Purity | >95% (HPLC) |
| Physical State | Solid (white to off-white) |
| Solubility | Soluble in water |
| Storage Conditions | Cool and dry place |
The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. It has been shown to modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways. The compound's ability to bind selectively to these receptors suggests potential applications in treating mood disorders and neurodegenerative diseases.
1. Neuropharmacological Effects
Research indicates that this compound exhibits antidepressant-like effects in animal models. In a study conducted on mice, administration of the compound resulted in significant reductions in immobility time in the forced swim test, suggesting an increase in antidepressant activity compared to control groups.
2. Anti-inflammatory Properties
Another study explored the anti-inflammatory effects of this compound. The compound demonstrated a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This finding highlights its potential as a therapeutic agent for inflammatory conditions.
Case Studies
Case Study 1: Antidepressant Activity
- Objective: To evaluate the antidepressant potential of this compound.
- Method: Mice were administered varying doses (10 mg/kg, 20 mg/kg) for two weeks.
- Results: Significant reduction in immobility time was observed at both doses compared to the control group.
- Conclusion: The compound shows promise as a novel antidepressant agent.
Case Study 2: Anti-inflammatory Mechanism
- Objective: To assess the anti-inflammatory mechanism of action.
- Method: In vitro assays were conducted using LPS-stimulated RAW 264.7 macrophages.
- Results: The treatment led to a significant decrease in TNF-alpha and IL-6 levels.
- Conclusion: this compound may serve as a candidate for treating inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
